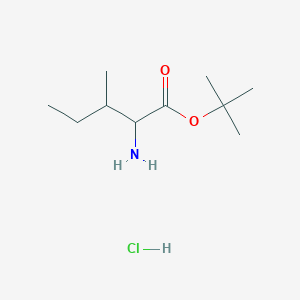

Tert-butyl 2-amino-3-methylpentanoate hydrochloride

Description

Properties

IUPAC Name |

tert-butyl 2-amino-3-methylpentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2.ClH/c1-6-7(2)8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRYMHOZFAPYPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification Method Using Isobutylene and Acid Catalysts

A widely reported industrially scalable method involves the reaction of the free amino acid (e.g., L-isoleucine) with isobutylene in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA) or silica impregnated with sulfuric acid. This method avoids the need for protecting the amino group separately and is advantageous for its simplicity and efficiency.

- The amino acid is suspended in a solvent such as dichloromethane or dioxane.

- Isobutylene gas is bubbled or added in excess.

- Acid catalyst is added (e.g., PTSA or silica sulfuric acid).

- The reaction is carried out at room temperature (10-35 °C) for 1 to 8 days under stirring, often in an autoclave to maintain pressure.

- After completion, the reaction mixture is washed sequentially with bicarbonate solution, water, and brine to remove acid and impurities.

- The crude tert-butyl ester is then reacted with hydrochloric acid at mild temperature (10-35 °C) to form the hydrochloride salt.

- The product is isolated by filtration or crystallization.

- One-step esterification avoids protection/deprotection steps.

- Good conversion rates and yields.

- Applicable to amino acids with or without hydroxyl groups.

- Simple work-up and scalable to industrial quantities.

- Reduced side reactions and impurities.

(Table 1 summarizes key parameters of this method)

| Parameter | Typical Range/Value |

|---|---|

| Solvent | Dichloromethane, Dioxane |

| Acid Catalyst | PTSA, Silica impregnated H2SO4 |

| Reaction Temperature | 10–35 °C |

| Reaction Time | 1–8 days |

| Isobutylene Equivalents | Excess (e.g., 2 equivalents) |

| Work-up | Bicarbonate wash, water, brine |

| Hydrochloride Formation | HCl at 10–35 °C, mild conditions |

| Yield | High (not explicitly stated) |

Chemical Reactions Analysis

Types of Reactions: L-Isoleucine tert-Butyl Ester Hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield L-isoleucine and tert-butyl alcohol.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

Substitution: Various reagents depending on the desired substitution (e.g., acyl chlorides, alkyl halides).

Oxidation and Reduction: Oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride)

Major Products Formed:

Hydrolysis: L-Isoleucine and tert-butyl alcohol.

Substitution: Various substituted derivatives of L-Isoleucine tert-Butyl Ester Hydrochloride.

Oxidation and Reduction: Oxidized or reduced forms of the compound

Scientific Research Applications

L-Isoleucine tert-Butyl Ester Hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

Biology: Utilized in studies involving amino acid metabolism and protein synthesis.

Medicine: Employed in the development of pharmaceutical compounds, particularly those targeting metabolic pathways.

Industry: Used in the production of agrochemicals and dyestuffs

Mechanism of Action

The mechanism of action of L-Isoleucine tert-Butyl Ester Hydrochloride involves its conversion to L-isoleucine, which is an essential amino acid. L-Isoleucine plays a crucial role in protein synthesis, energy production, and metabolic regulation. The compound’s effects are mediated through its interaction with enzymes and transporters involved in amino acid metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are compared based on molecular features, applications, and safety profiles:

(S)-tert-Butyl 2-amino-3-methylbutanoate Hydrochloride

- CAS : 13518-40-6

- Molecular Formula: C₈H₁₈ClNO₂

- Molecular Weight : 195.69 g/mol

- Key Differences: Shorter carbon chain (butanoate vs. pentanoate), reduced steric bulk.

- Applications : Used in peptide mimetics and chiral resolution studies.

- Safety: Limited hazard data; structurally similar but lower molecular weight may alter pharmacokinetics .

tert-Butyl 2-[(Cyclopropylmethyl)amino]acetate Hydrochloride

- CAS : 1909327-88-3

- Molecular Formula: C₁₀H₂₀ClNO₂

- Molecular Weight : 221.72 g/mol

- Key Differences: Cyclopropylmethyl substituent instead of branched pentanoate; enhanced ring strain for reactivity.

- Applications : Versatile intermediate in agrochemicals and antibiotics.

Methyl 4-Amino-3-(tert-butyl)benzoate Hydrochloride

- CAS : 2044702-89-6

- Molecular Formula: C₁₂H₁₈ClNO₂

- Molecular Weight : 243.73 g/mol

- Key Differences : Aromatic benzoate core with tert-butyl substitution; distinct electronic properties.

- Applications : Photostable UV absorbers and dye precursors.

- Safety: Limited ecotoxicological data; aromaticity may increase environmental persistence .

L-Isoleucine tert-Butyl Ester Hydrochloride

- CAS: Not explicitly listed (see )

- Molecular Formula: C₁₀H₂₂ClNO₂

- Molecular Weight : 223.74 g/mol

- Key Differences: Identical molecular formula to the target compound but derived from the amino acid isoleucine; shared stereochemistry (2S,3S).

- Applications : Protein engineering and biocatalysis.

- Safety : Similar hazard profile (H302, H315) due to shared hydrochloride salt and tert-butyl ester .

Structural and Functional Analysis

Backbone and Substituent Effects

- Pentanoate vs. Butanoate/acetate: Longer aliphatic chains (e.g., pentanoate) enhance lipid solubility and membrane permeability compared to shorter analogs .

- Cyclopropyl vs. Branched Alkyl: Cyclopropyl groups introduce ring strain, increasing reactivity in cycloaddition reactions, whereas branched alkyls (e.g., 3-methylpentanoate) improve steric shielding for selective bond formation .

- Aromatic vs. Aliphatic Esters : Aromatic esters (e.g., benzoate derivatives) exhibit UV absorbance and rigidity, contrasting with the conformational flexibility of aliphatic esters .

Research Implications and Gaps

- Stereochemical Impact: The (2S,3S) configuration in tert-butyl 2-amino-3-methylpentanoate hydrochloride is critical for receptor binding in drug candidates, but analogous compounds with differing stereochemistry require exploration .

- Ecotoxicological Data: Limited ecological hazard data for most compounds necessitate further studies on biodegradation and aquatic toxicity .

- Reactivity Under Stress : Comparative stability studies under thermal/acidic conditions are needed to optimize storage and handling protocols .

Biological Activity

Tert-butyl 2-amino-3-methylpentanoate hydrochloride is a synthetic compound derived from the amino acid isoleucine. This compound has garnered attention in various fields, particularly in pharmacology and biochemistry, due to its biological activity and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 223.74 g/mol. The compound features a tert-butyl group that enhances its lipophilicity, which is critical for its absorption and transport across biological membranes.

Key Properties

| Property | Value |

|---|---|

| Molar Mass | 223.74 g/mol |

| GI Absorption | High |

| BBB Permeability | Yes |

| P-gp Substrate | No |

| CYP Inhibition | No |

Mechanisms of Biological Activity

This compound exhibits significant biological activity primarily through its interaction with amino acid transport systems. Its structural similarity to essential amino acids allows it to participate in protein synthesis and metabolism.

- Amino Acid Transport : The compound interacts with L-type amino acid transporters (LATs), particularly LAT1 (SLC7A5), which are responsible for transporting essential amino acids across the blood-brain barrier (BBB) and into cells . Studies have shown that it can influence the uptake of other amino acids, indicating a potential role in metabolic regulation.

- Enzymatic Interactions : Due to its amino acid-like structure, this compound may interact with enzymes involved in amino acid metabolism, potentially affecting metabolic pathways within cells.

Research Findings

Several studies have investigated the biological activity of this compound:

- Cellular Uptake Studies : Research has demonstrated that this compound can effectively permeate biological membranes, suggesting it may enhance amino acid uptake in various cell types. In vitro assays indicated that it could significantly increase the efflux of labeled compounds from cells, which is indicative of its transport capabilities .

- Metabolic Pathway Analysis : Investigations into metabolic pathways have revealed that this compound may play a role in modulating protein synthesis through its effects on amino acid availability within cells.

Case Studies

- Study on Cancer Cells : A study focusing on LAT1's role in cancer cell metabolism found that compounds similar to this compound could enhance the uptake of essential nutrients in tumor cells, potentially aiding in tumor growth and survival .

- Pharmacokinetic Evaluation : In a pharmacokinetic study, the compound was shown to maintain stable levels in the bloodstream post-administration, indicating effective absorption and bioavailability. This behavior suggests potential for therapeutic use where sustained delivery of amino acids is beneficial .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl 2-amino-3-methylpentanoate hydrochloride, and how can reaction purity be optimized?

- The synthesis typically involves protecting the amino group with a tert-butyloxycarbonyl (Boc) group, followed by esterification and subsequent hydrochloric acid treatment to form the hydrochloride salt. Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and using anhydrous conditions to minimize side reactions. Purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating high-purity product .

- To optimize purity, employ inert atmospheres (e.g., nitrogen) and rigorously dry solvents. Analytical techniques like HPLC (≥98% purity thresholds) and NMR (1H/13C) should confirm structural integrity and absence of unreacted intermediates .

Q. How should researchers characterize the stereochemistry of this compound?

- Chiral purity is assessed using polarimetry (specific rotation measurements) and chiral HPLC with columns such as Chiralpak® IA/IB. For example, enantiomeric excess (e.e.) can be determined by comparing retention times against racemic standards. Advanced nuclear Overhauser effect (NOE) NMR experiments may resolve stereochemical ambiguities .

Q. What are the critical storage conditions for maintaining the stability of this compound?

- Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group or degradation of the hydrochloride salt. Solubility in polar aprotic solvents (e.g., DMSO) should be verified before use in aqueous systems to avoid precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields when scaling up synthesis?

- Scale-up discrepancies often arise from inefficient heat transfer or mixing. Use kinetic studies (e.g., in situ FTIR or reaction calorimetry) to identify rate-limiting steps. Design of experiments (DoE) methodologies can optimize parameters like temperature, stoichiometry, and catalyst loading. Cross-validate results with small-batch reproducibility tests .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

- The tert-butyl ester group acts as a steric hindrance, directing nucleophilic attack to the less hindered carbonyl carbon. Density functional theory (DFT) calculations can model transition states, while isotopic labeling (e.g., 18O) tracks reaction pathways. Kinetic isotope effects (KIEs) may further elucidate mechanisms .

Q. How does the compound’s stability vary under physiological conditions, and what implications does this have for in vitro assays?

- Stability studies in PBS (pH 7.4) at 37°C reveal hydrolysis of the ester moiety over time, generating free amino acids. Use LC-MS to quantify degradation products. For cell-based assays, pre-incubate the compound in buffer and adjust exposure times to account for half-life limitations .

Q. What strategies are effective for modifying the compound to enhance its pharmacokinetic properties?

- Structure-activity relationship (SAR) studies can explore substituents at the 3-methylpentanoate position. Introduce fluorinated or bioisosteric groups to improve metabolic stability. Pharmacokinetic profiling (e.g., microsomal stability assays and plasma protein binding studies) guides iterative design .

Methodological Considerations

- Analytical Techniques : Prioritize HPLC-MS for quantifying impurities and degradation products. Use 2D NMR (COSY, HSQC) to confirm regiochemistry .

- Safety Protocols : Adhere to hazard codes (H302, H315) and use NIOSH-approved respirators (P95/P99) when handling powdered forms to mitigate inhalation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.